Thermodynamic Instability of 1-Hexyne Relative to 1-Hexene Drives Distinct Catalytic Strategies
The heat of hydrogenation (ΔHh) for 1-hexyne is significantly higher than that of its alkene analog, 1-hexene, indicating a higher energy state and distinct reactivity profile [1]. The difference in the energy of the π-bond being broken has direct implications for catalyst design in selective hydrogenation, where the stronger adsorption of the alkyne is leveraged to achieve high semi-hydrogenation selectivity before over-hydrogenation to the alkane occurs [2].
| Evidence Dimension | Heat of Hydrogenation (ΔHh) |
|---|---|
| Target Compound Data | 290 kJ/mol (69.2 kcal/mol) |
| Comparator Or Baseline | 1-Hexene: 126 kJ/mol (30.2 kcal/mol) |
| Quantified Difference | 1-Hexyne ΔHh is 164 kJ/mol (39 kcal/mol) greater than 1-hexene |
| Conditions | Gas-phase thermodynamic calculation / calorimetry |
Why This Matters
This quantifies why 1-hexyne is a more reactive substrate than its alkene counterpart, justifying the selection of specialized catalysts (e.g., Lindlar's catalyst) required for selective semi-hydrogenation.
- [1] University of Calgary. (n.d.). Ch 9: Alkynes. CHEM 350 Course Notes. View Source
- [2] Wikipedia contributors. (2021). 1-Hexyne. Wikipedia, The Free Encyclopedia. View Source
